molecular formula C20H15F2N3O3S2 B14103413 N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14103413
M. Wt: 447.5 g/mol
InChI Key: UBXNUSQHJZZCOF-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including fluorophenyl, dioxo, and thienopyrimidine moieties. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.

    Introduction of the dioxo group: This step may involve oxidation reactions.

    Attachment of the fluorophenyl group: This can be done through substitution reactions using fluorinated benzene derivatives.

    Final acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrimidine rings.

    Reduction: Reduction reactions could target the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenated compounds or organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: can be compared with other thienopyrimidine derivatives or fluorophenyl compounds.

    Thienopyrimidine derivatives: Known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.

    Fluorophenyl compounds: Often used in medicinal chemistry for their enhanced metabolic stability and bioavailability.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C20H15F2N3O3S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H15F2N3O3S2/c21-12-3-4-14(22)15(10-12)23-17(26)11-25-16-6-9-30-18(16)19(27)24(20(25)28)7-5-13-2-1-8-29-13/h1-4,6,8-10H,5,7,11H2,(H,23,26)

InChI Key

UBXNUSQHJZZCOF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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